Cas no 2229106-58-3 (2-[(3-Bromo-4-fluorophenyl)methyl]oxirane)
2-[(3-Bromo-4-fluorophenyl)methyl]oxirane Chemical and Physical Properties
Names and Identifiers
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- 2-[(3-Bromo-4-fluorophenyl)methyl]oxirane
- EN300-1905663
- 2229106-58-3
-
- Inchi: 1S/C9H8BrFO/c10-8-4-6(1-2-9(8)11)3-7-5-12-7/h1-2,4,7H,3,5H2
- InChI Key: JWUKXAVSJPZENE-UHFFFAOYSA-N
- SMILES: O1CC1CC1=CC=C(F)C(Br)=C1
Computed Properties
- Exact Mass: 229.97426g/mol
- Monoisotopic Mass: 229.97426g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 12.5Ų
Experimental Properties
- Density: 1.616±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 273.7±20.0 °C(Predicted)
2-[(3-Bromo-4-fluorophenyl)methyl]oxirane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1905663-0.05g |
2-[(3-bromo-4-fluorophenyl)methyl]oxirane |
2229106-58-3 | 0.05g |
$1129.0 | 2023-06-01 | ||
| Enamine | EN300-1905663-0.1g |
2-[(3-bromo-4-fluorophenyl)methyl]oxirane |
2229106-58-3 | 0.1g |
$1183.0 | 2023-06-01 | ||
| Enamine | EN300-1905663-0.25g |
2-[(3-bromo-4-fluorophenyl)methyl]oxirane |
2229106-58-3 | 0.25g |
$1235.0 | 2023-06-01 | ||
| Enamine | EN300-1905663-0.5g |
2-[(3-bromo-4-fluorophenyl)methyl]oxirane |
2229106-58-3 | 0.5g |
$1289.0 | 2023-06-01 | ||
| Enamine | EN300-1905663-1.0g |
2-[(3-bromo-4-fluorophenyl)methyl]oxirane |
2229106-58-3 | 1g |
$1343.0 | 2023-06-01 | ||
| Enamine | EN300-1905663-2.5g |
2-[(3-bromo-4-fluorophenyl)methyl]oxirane |
2229106-58-3 | 2.5g |
$2631.0 | 2023-06-01 | ||
| Enamine | EN300-1905663-5.0g |
2-[(3-bromo-4-fluorophenyl)methyl]oxirane |
2229106-58-3 | 5g |
$3894.0 | 2023-06-01 | ||
| Enamine | EN300-1905663-10.0g |
2-[(3-bromo-4-fluorophenyl)methyl]oxirane |
2229106-58-3 | 10g |
$5774.0 | 2023-06-01 |
2-[(3-Bromo-4-fluorophenyl)methyl]oxirane Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on 2-[(3-Bromo-4-fluorophenyl)methyl]oxirane
2-[(3-Bromo-4-fluorophenyl)methyl]oxirane: A Comprehensive Overview
The compound CAS No 2229106-58-3, also known as 2-[(3-Bromo-4-fluorophenyl)methyl]oxirane, is a fascinating molecule with significant applications in various fields. This compound belongs to the class of oxiranes, which are three-membered cyclic ethers characterized by their strained ring structure. The presence of a bromine atom at the 3-position and a fluorine atom at the 4-position of the phenyl ring introduces unique electronic and steric properties, making this compound particularly interesting for both academic research and industrial applications.
Oxiranes, or epoxides, are widely studied due to their reactivity and versatility in organic synthesis. The oxirane ring in this compound is highly strained, which makes it susceptible to nucleophilic attack. This property is exploited in various chemical reactions, such as epoxide ring-opening reactions, which are fundamental in the synthesis of complex molecules. Recent studies have highlighted the potential of this compound in drug discovery, where its reactivity can be harnessed to create bioactive molecules with specific pharmacological profiles.
The synthesis of 2-[(3-Bromo-4-fluorophenyl)methyl]oxirane involves a multi-step process that typically begins with the preparation of the corresponding bromofluorobenzene derivative. This is followed by alkylation or arylation reactions to introduce the oxirane group. Researchers have explored various methodologies to optimize the synthesis of this compound, including the use of transition metal catalysts and microwave-assisted reactions. These advancements have significantly improved the yield and purity of the compound, making it more accessible for further studies.
In terms of applications, this compound has shown promise in materials science, particularly in the development of advanced polymers and composites. The bromine and fluorine substituents on the phenyl ring contribute to its thermal stability and chemical resistance, making it an ideal candidate for high-performance materials. Additionally, its reactivity as an epoxide allows for controlled polymerization reactions, enabling the creation of tailored materials with specific mechanical and electronic properties.
Recent research has also focused on the biological activity of this compound. Studies have demonstrated that it exhibits moderate antifungal and antibacterial properties, suggesting its potential use in pharmaceutical applications. Furthermore, its ability to undergo selective chemical transformations makes it a valuable intermediate in the synthesis of more complex bioactive molecules.
In conclusion, CAS No 2229106-58-3, or 2-[(3-Bromo-4-fluorophenyl)methyl]oxirane, is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthesis and application techniques, position it as an important molecule in both academic research and industrial development.
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